Methyl (triethylsilyl)methanesulfonate
Description
Methyl (triethylsilyl)methanesulfonate is an organosilicon compound featuring a triethylsilyl group bonded to a methanesulfonate ester. Structurally, it combines the steric bulk of the triethylsilyl moiety with the leaving group capability of the methanesulfonate (mesylate) group.
Silyl sulfonates, such as trimethylsilyl methanesulfonate (CAS 10090-05-8), are known for their roles as protective groups or electrophilic agents in organic synthesis . The triethylsilyl group in this compound likely enhances stability under specific conditions compared to trimethylsilyl analogs, due to increased steric hindrance.
Properties
CAS No. |
64106-99-6 |
|---|---|
Molecular Formula |
C8H20O3SSi |
Molecular Weight |
224.40 g/mol |
IUPAC Name |
methyl triethylsilylmethanesulfonate |
InChI |
InChI=1S/C8H20O3SSi/c1-5-13(6-2,7-3)8-12(9,10)11-4/h5-8H2,1-4H3 |
InChI Key |
ZUBWITIIRHSKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CS(=O)(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (triethylsilyl)methanesulfonate can be synthesized through the reaction of methanesulfonic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triethylsilyl chloride acting as a silylating agent to introduce the triethylsilyl group into the methanesulfonate structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to carry out the silylation reaction. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl (triethylsilyl)methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanesulfonic acid and triethylsilanol.
Silylation Reactions: The triethylsilyl group can be transferred to other molecules, making it a useful reagent in silylation reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired reaction pathway.
Silylation Reagents: Triethylsilyl chloride and other silylating agents are commonly used in silylation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted methanesulfonate derivatives can be formed.
Hydrolysis Products: Methanesulfonic acid and triethylsilanol are the primary products of hydrolysis.
Silylation Products: Silylated derivatives of the target molecules are formed in silylation reactions.
Scientific Research Applications
Chemistry: Methyl (triethylsilyl)methanesulfonate is used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups and other functional groups during multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (triethylsilyl)methanesulfonate involves the transfer of the triethylsilyl group to target molecules. This silylation process typically occurs through nucleophilic attack on the silicon atom, leading to the formation of a covalent bond between the silicon and the nucleophile. The methanesulfonate group acts as a leaving group, facilitating the reaction.
Comparison with Similar Compounds
Structural and Functional Analogues
Trimethylsilyl Methanesulfonate
- Structure : Trimethylsilyl group (-Si(CH₃)₃) attached to methanesulfonate.
- This impacts reactivity in substitution reactions.
- Applications : Used as a mild Lewis acid or protecting group in synthesis .
Triethylsilyl Trifluoromethanesulfonate
- Structure : Triethylsilyl group (-Si(C₂H₅)₃) attached to trifluoromethanesulfonate (triflate).
- Key Differences : The triflate group (-SO₂CF₃) is a stronger electron-withdrawing group than mesylate (-SO₂CH₃), making triethylsilyl triflate a more reactive leaving group. This compound (CAS 79271-56-0) is employed in glycosylation and Friedel-Crafts reactions .
Methyl Methanesulfonate (MMS)
- Structure : Methyl group (-CH₃) attached to methanesulfonate.
- Key Differences: MMS (CAS 66-27-3) is a potent alkylating agent with genotoxic effects, inducing DNA damage at concentrations as low as 200 μM in cellular studies . Unlike silyl sulfonates, MMS lacks the silicon moiety, making it more reactive toward nucleophiles but less stable in hydrolytic conditions.
Physicochemical Properties
*Estimated based on structural analogs.
Nucleophilic Substitution
- This compound: The triethylsilyl group may slow nucleophilic displacement compared to MMS due to steric hindrance, but the mesylate group remains a competent leaving group in non-aqueous conditions.
- Triethylsilyl triflate : The triflate group’s superior leaving ability enables catalysis in carbocation generation, e.g., in glycoside synthesis .
Stability
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